molecular formula C18H15N3O4 B2737036 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide CAS No. 1105244-86-7

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B2737036
CAS No.: 1105244-86-7
M. Wt: 337.335
InChI Key: JKFAGXKRJVODEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • A benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in drug design.
  • An isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, which contributes to electronic and steric properties critical for molecular interactions.
  • A 3-methylpyridin-2-yl substituent, providing a basic nitrogen atom that may influence solubility or receptor binding.

The acetamide linker is a common pharmacophore in medicinal chemistry, facilitating hydrogen bonding and conformational flexibility .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-3-2-6-19-18(11)20-17(22)9-13-8-15(25-21-13)12-4-5-14-16(7-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFAGXKRJVODEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

This compound features a unique structural composition that includes:

  • An isoxazole ring
  • A benzo[d][1,3]dioxole moiety
  • A 3-methylpyridin-2-yl substituent

The molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 318.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the isoxazole ring via cyclization.
  • Introduction of the benzo[d][1,3]dioxole moiety through coupling reactions.
  • Final acylation with 3-methylpyridin-2-amine to yield the target compound.

Anticancer Properties

Research indicates that derivatives of compounds containing benzo[d][1,3]dioxole and isoxazole structures exhibit significant anticancer activity. For instance, studies have shown promising results in inhibiting cancer cell lines such as HepG2 and HCT116 with IC50 values ranging from 1.54 µM to 4.52 µM, which are comparable to standard chemotherapeutics like doxorubicin .

Mechanisms of Action:

  • EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction: Assessment through annexin V-FITC assays shows increased apoptosis in treated cells, indicating potential therapeutic applications in cancer treatment.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological profiling of similar compounds, revealing their efficacy as COX inhibitors with anti-inflammatory properties . This suggests a broader pharmacological profile for compounds related to this compound.

Comparative Biological Activity Table

Compound NameIC50 (µM)Mechanism of ActionTarget
Doxorubicin7.46Topoisomerase II inhibitionCancer
Compound A1.54EGFR InhibitionHepG2
Compound B4.52Apoptosis InductionHCT116

Comparison with Similar Compounds

Isoxazole vs. Triazole/Thiazole/Dienamide Systems

  • Triazole Derivatives (): Compound 7 (2-(4-hydroxyphenylthio)-N-(4-(5-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)acetamide) replaces the isoxazole with a triazole ring. However, the isoxazole in the target compound may confer greater rigidity, influencing binding pocket compatibility .
  • Dienamide Chains (): Compounds D14–D20 feature (2E,4E)-penta-2,4-dienamide chains.
  • Thiazole Derivatives () : Compound 5b (2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide) substitutes the pyridinyl group with a thiazole ring. Thiazoles are more electronegative, which may reduce solubility compared to the 3-methylpyridinyl group in the target compound .

Substituent Effects

  • Pyridinyl vs. Morpholinoethyl Groups: The morpholinoethyl group in compound 2.8 () enhances hydrophilicity and may improve pharmacokinetics, whereas the 3-methylpyridinyl group in the target compound balances lipophilicity and basicity, critical for blood-brain barrier penetration .
  • Benzyloxy/Phenyl vs. Methylpyridinyl: Novologues in (e.g., 10n–10p) incorporate benzyloxy or pyridinyl substituents on phenethyl acetamide scaffolds. The methylpyridinyl group in the target compound likely reduces steric hindrance compared to bulkier benzyloxy groups, favoring receptor accessibility .

Physicochemical Properties

Compound Melting Point (°C) Solubility Indicators Reference
Target Compound Not reported Moderate (pyridinyl group) -
D16 () 231.4–233.5 Low (crystalline solid)
5b () Not reported High (pale-yellow oil)
2.8 () Not reported Moderate (morpholinoethyl)

The 3-methylpyridinyl group in the target compound may improve aqueous solubility compared to crystalline dienamides (e.g., D16) but reduce it relative to morpholinoethyl derivatives () .

Implications for Drug Design

The benzo[d][1,3]dioxol-5-yl moiety is a conserved feature across analogs, suggesting its role in enhancing target engagement or metabolic stability. Replacing dienamide or triazole cores with isoxazole may optimize steric and electronic interactions for specific biological targets (e.g., kinase or protease inhibition). Further studies should explore the target compound’s pharmacokinetic profile and binding affinity relative to these analogs.

Q & A

Q. What are the critical steps and reagents for synthesizing 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with isoxazole intermediates. Key reagents include triethylamine (as a base) and chloroform or dimethylformamide (DMF) as solvents . Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to track intermediate purity . Final purification often employs column chromatography or recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the benzo[d][1,3]dioxole, isoxazole, and acetamide moieties . Infrared (IR) spectroscopy identifies functional groups like C=O (acetamide) and C-O (dioxole) . Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures stoichiometric accuracy .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility is tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy . Stability studies under varying pH (e.g., simulated gastric fluid) and temperatures (25–37°C) are conducted via HPLC to monitor degradation products . Oxidative stability is evaluated using hydrogen peroxide or radical initiators .

Q. What structural features of this compound are hypothesized to influence its biological activity?

  • Methodological Answer : The benzo[d][1,3]dioxole group enhances lipophilicity and membrane permeability, while the isoxazole ring may engage in π-π stacking with biological targets . The 3-methylpyridin-2-yl acetamide moiety could act as a hydrogen bond donor/acceptor, critical for receptor binding .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking against target proteins (e.g., kinases) identifies key binding interactions, such as hydrogen bonds with the acetamide group or hydrophobic contacts with the benzo[d][1,3]dioxole . Dynamic simulations assess conformational stability in binding pockets .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts like unreacted intermediates or oxidized derivatives are minimized by strict inert atmosphere control (N₂/Ar) to prevent oxidation . Optimizing reaction time and temperature reduces side reactions (e.g., over-acylation). Gradient HPLC or LC-MS detects and quantifies impurities, guiding recrystallization or chromatography adjustments .

Q. How should researchers address contradictory reports on this compound’s biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate activity using orthogonal assays:
  • In vitro: Dose-response curves in multiple cell lines (e.g., cancer vs. normal) .
  • In vivo: Pharmacokinetic studies to confirm bioavailability .
  • Compare results under standardized protocols (e.g., MTT vs. ATP luminescence assays) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to track protein expression changes .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) to pinpoint targets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity?

  • Methodological Answer : Synthesize analogs with modifications:
  • Replace benzo[d][1,3]dioxole with other bicyclic groups (e.g., indole) .
  • Vary substituents on the pyridine ring (e.g., Cl, F, OMe) .
    Test analogs in parallel for potency (IC₅₀) and selectivity (therapeutic index) .

Q. What analytical approaches resolve challenges in quantifying this compound in biological matrices?

  • Methodological Answer :
    Use LC-MS/MS with deuterated internal standards for precision . Validate methods per FDA guidelines:
  • Linearity : 1–1000 ng/mL in plasma.
  • Recovery : >85% via protein precipitation (acetonitrile).
  • Matrix effects : Assess ion suppression/enhancement in different tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.